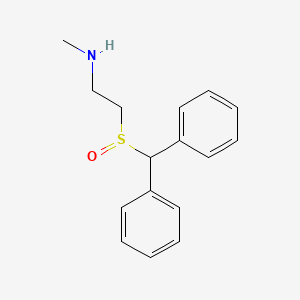
9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene is an organic compound belonging to the thioxanthene class Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of a suitable diaryl sulfide precursor under acidic conditions.
Substitution Reactions: The introduction of the 4-methoxyphenyl and 2,4,6-trimethylphenyl groups can be achieved through Friedel-Crafts alkylation reactions. These reactions involve the use of anhydrous aluminum chloride as a catalyst and the corresponding aromatic compounds as reactants.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Anhydrous aluminum chloride, halogens (e.g., chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfide.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antipsychotic and antidepressant properties. It may interact with neurotransmitter receptors in the brain, influencing mood and behavior.
Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Chemical Biology: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as an antagonist or agonist at neurotransmitter receptors, such as dopamine or serotonin receptors. These interactions can modulate neurotransmitter signaling, leading to changes in mood, cognition, and behavior. The compound’s effects on other cellular pathways, such as oxidative stress and inflammation, are also areas of active research.
類似化合物との比較
Similar Compounds
9-Phenyl-9H-thioxanthene: Lacks the methoxy and trimethyl substitutions, resulting in different chemical and biological properties.
9-(4-Hydroxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene: The hydroxy group can alter the compound’s reactivity and interactions with biological targets.
9-(4-Methoxyphenyl)-9-phenyl-9H-thioxanthene: The absence of the trimethyl group affects the compound’s steric and electronic properties.
Uniqueness
9-(4-Methoxyphenyl)-9-(2,4,6-trimethylphenyl)-9H-thioxanthene is unique due to its specific substitution pattern, which influences its chemical reactivity, physical properties, and potential applications. The presence of both the methoxy and trimethyl groups can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets.
特性
CAS番号 |
90133-54-3 |
|---|---|
分子式 |
C29H26OS |
分子量 |
422.6 g/mol |
IUPAC名 |
9-(4-methoxyphenyl)-9-(2,4,6-trimethylphenyl)thioxanthene |
InChI |
InChI=1S/C29H26OS/c1-19-17-20(2)28(21(3)18-19)29(22-13-15-23(30-4)16-14-22)24-9-5-7-11-26(24)31-27-12-8-6-10-25(27)29/h5-18H,1-4H3 |
InChIキー |
CHPJRWHXHPQJLW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2(C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=C(C=C5)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
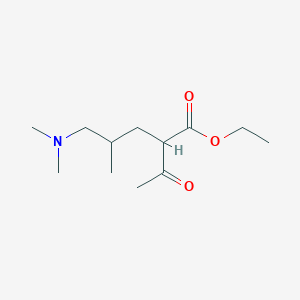

![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)
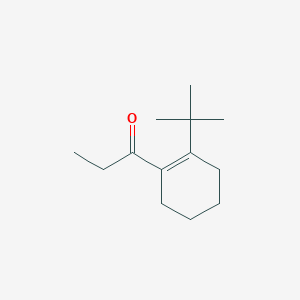
![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)

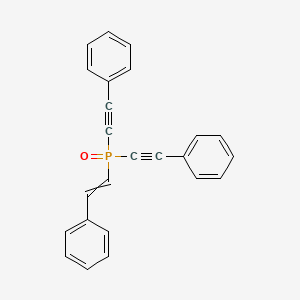

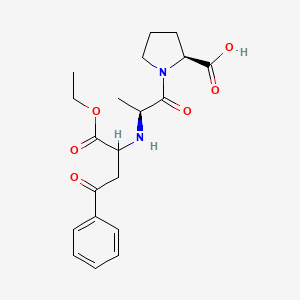
![1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}](/img/structure/B14381069.png)
![1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)](/img/structure/B14381073.png)
